[4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl] thiohypochlorite
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Overview
Description
[4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl] thiohypochlorite: is an organoboron compound that features a thiophene ring substituted with a bromo group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl] thiohypochlorite typically involves the following steps:
Bromination: Thiophene is brominated to introduce a bromo substituent at the desired position.
Borylation: The brominated thiophene undergoes a borylation reaction with a dioxaborolane reagent, often in the presence of a palladium catalyst and a base such as potassium carbonate.
Thiohypochlorite Formation: The borylated thiophene is then reacted with a thiohypochlorite reagent to introduce the thiohypochlorite group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo group or the thiohypochlorite moiety, resulting in debromination or desulfurization.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromo group.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Catalysis: It serves as a precursor for catalysts in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry:
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boryl group facilitates the formation of carbon-carbon bonds by acting as a nucleophile in the presence of a palladium catalyst. The thiohypochlorite moiety can undergo various transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
[4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole]: Similar structure but with a thiazole ring instead of thiophene.
[4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole]: Contains a pyrazole ring, offering different reactivity and applications.
Uniqueness:
- The presence of both a bromo group and a dioxaborolane moiety in the thiophene ring makes [4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl] thiohypochlorite particularly versatile for various synthetic applications, especially in forming carbon-carbon bonds through cross-coupling reactions.
Properties
Molecular Formula |
C10H13BBrClO2S2 |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
[4-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl] thiohypochlorite |
InChI |
InChI=1S/C10H13BBrClO2S2/c1-9(2)10(3,4)15-11(14-9)8-6(12)5-7(16-8)17-13/h5H,1-4H3 |
InChI Key |
FBGKKNIUKGMSSW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)SCl)Br |
Origin of Product |
United States |
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